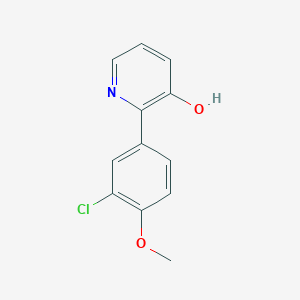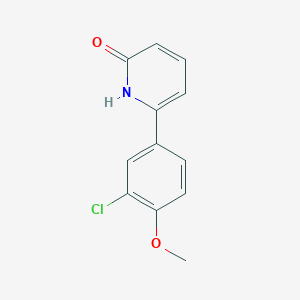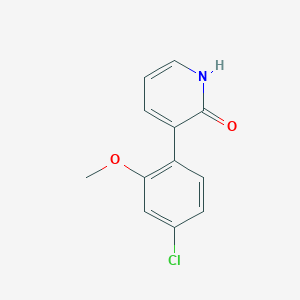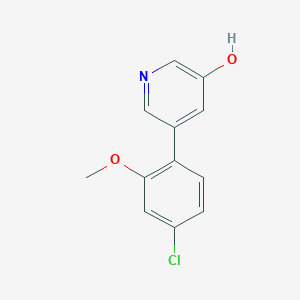
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% (6-CMPH-2H) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyridine and is a white crystalline solid with a molecular weight of 214.6 g/mol. 6-CMPH-2H has been found to have a number of interesting properties, including a high solubility in water, a high melting point, and a low vapor pressure. Additionally, 6-CMPH-2H is relatively stable, making it suitable for use in a variety of laboratory experiments.
Applications De Recherche Scientifique
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of other compounds, such as the antifungal agent clotrimazole and the antiviral drug acyclovir. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of various drugs, including the anti-inflammatory drug naproxen and the anti-epileptic drug pregabalin. Furthermore, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been studied for its potential use in the treatment of certain types of cancer, as well as its potential use as an insecticide.
Mécanisme D'action
The exact mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 and phospholipase A2. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to interfere with the activity of certain proteins, such as the epidermal growth factor receptor and the nuclear factor-κB.
Biochemical and Physiological Effects
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α, interleukin-1, and interleukin-6. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% has been found to have anti-angiogenic and anti-tumor effects, as well as anti-oxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% in laboratory experiments has a number of advantages. It is relatively stable, has a high solubility in water, and has a high melting point, making it suitable for use in a variety of experiments. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily synthesized from readily available materials. However, the compound can be toxic if ingested and should be handled with care.
Orientations Futures
The potential applications of 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% are numerous and there are a number of future directions for research. These include further study of the compound’s mechanism of action, its potential use in the treatment of various diseases, and its potential use as an insecticide. Additionally, further research could be conducted into the compound’s use in the synthesis of other compounds, such as drugs and agrochemicals. Finally, further research could be conducted into the compound’s potential use in the synthesis of polymers and other materials.
Méthodes De Synthèse
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methoxyphenol with 2-hydroxy-3-chloropyridine in the presence of an acid catalyst. This reaction yields a compound known as 6-chloro-2-hydroxy-3-methoxypyridine, which is then reacted with anhydrous sodium acetate to produce 6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine, 95%. The reaction is carried out in aqueous media at a temperature of 80°C for 4 hours.
Propriétés
IUPAC Name |
6-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-7-8(13)5-6-9(11)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTICCYAQYZDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683005 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111114-82-9 |
Source


|
| Record name | 6-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)
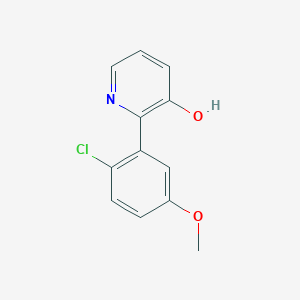

![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)



